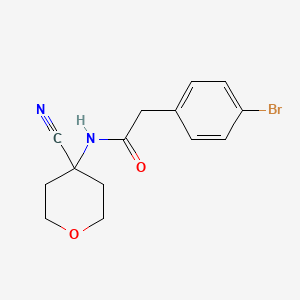
2-(4-bromophenyl)-N-(4-cyanooxan-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-N-(4-cyanooxan-4-yl)acetamide, also known as BPCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPCA is a member of the oxadiazole family of compounds and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-(4-cyanooxan-4-yl)acetamide is not fully understood. However, studies have shown that 2-(4-bromophenyl)-N-(4-cyanooxan-4-yl)acetamide inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. 2-(4-bromophenyl)-N-(4-cyanooxan-4-yl)acetamide also exhibits antibacterial activity by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-(4-cyanooxan-4-yl)acetamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 2-(4-bromophenyl)-N-(4-cyanooxan-4-yl)acetamide inhibits the growth of cancer cells by inducing apoptosis. 2-(4-bromophenyl)-N-(4-cyanooxan-4-yl)acetamide has also been shown to exhibit antibacterial activity by disrupting the bacterial cell membrane. However, the effects of 2-(4-bromophenyl)-N-(4-cyanooxan-4-yl)acetamide on human health are not fully understood.
Advantages and Limitations for Lab Experiments
2-(4-bromophenyl)-N-(4-cyanooxan-4-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize, and its yield can be improved using various methods. 2-(4-bromophenyl)-N-(4-cyanooxan-4-yl)acetamide also exhibits potent anticancer and antibacterial activity, making it a promising candidate for further research. However, 2-(4-bromophenyl)-N-(4-cyanooxan-4-yl)acetamide has some limitations for lab experiments. It is a relatively new compound, and its effects on human health are not fully understood. 2-(4-bromophenyl)-N-(4-cyanooxan-4-yl)acetamide also has limited solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for the research on 2-(4-bromophenyl)-N-(4-cyanooxan-4-yl)acetamide. In medicinal chemistry, further studies are needed to understand the mechanism of action of 2-(4-bromophenyl)-N-(4-cyanooxan-4-yl)acetamide and its effects on human health. Studies are also needed to determine the optimal dosage and administration of 2-(4-bromophenyl)-N-(4-cyanooxan-4-yl)acetamide for the treatment of cancer and bacterial infections. In materials science, further studies are needed to explore the potential applications of 2-(4-bromophenyl)-N-(4-cyanooxan-4-yl)acetamide as a building block for the synthesis of various materials. In organic synthesis, further studies are needed to explore the potential applications of 2-(4-bromophenyl)-N-(4-cyanooxan-4-yl)acetamide as a precursor for the synthesis of various compounds. Overall, the research on 2-(4-bromophenyl)-N-(4-cyanooxan-4-yl)acetamide has the potential to lead to the development of new drugs and materials with various applications.
Synthesis Methods
2-(4-bromophenyl)-N-(4-cyanooxan-4-yl)acetamide can be synthesized using various methods, including the reaction of 4-bromoaniline with ethyl oxalyl chloride, followed by the reaction with hydrazine hydrate and acetic anhydride. Another method involves the reaction of 4-bromoaniline with ethyl oxalate, followed by the reaction with hydrazine hydrate and acetic anhydride. The yield of 2-(4-bromophenyl)-N-(4-cyanooxan-4-yl)acetamide using these methods ranges from 40% to 70%.
Scientific Research Applications
2-(4-bromophenyl)-N-(4-cyanooxan-4-yl)acetamide has potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 2-(4-bromophenyl)-N-(4-cyanooxan-4-yl)acetamide has been studied for its anticancer activity. Studies have shown that 2-(4-bromophenyl)-N-(4-cyanooxan-4-yl)acetamide inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(4-bromophenyl)-N-(4-cyanooxan-4-yl)acetamide has also been studied for its antimicrobial activity. Studies have shown that 2-(4-bromophenyl)-N-(4-cyanooxan-4-yl)acetamide exhibits antibacterial activity against various gram-positive and gram-negative bacteria.
In materials science, 2-(4-bromophenyl)-N-(4-cyanooxan-4-yl)acetamide has been studied for its potential applications as a building block for the synthesis of various materials, including polymers and liquid crystals. 2-(4-bromophenyl)-N-(4-cyanooxan-4-yl)acetamide has also been studied for its potential applications in organic synthesis, as it can be used as a precursor for the synthesis of various compounds.
properties
IUPAC Name |
2-(4-bromophenyl)-N-(4-cyanooxan-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c15-12-3-1-11(2-4-12)9-13(18)17-14(10-16)5-7-19-8-6-14/h1-4H,5-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWCSNOWLWCVKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-(4-cyanooxan-4-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


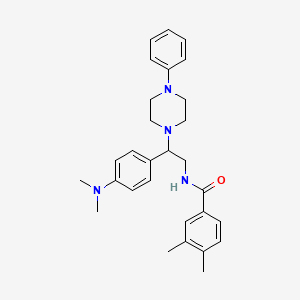
![[4-(4-Chlorophenyl)sulfonyl-6-fluoroquinolin-3-yl]-phenylmethanone](/img/structure/B2834970.png)
![N-[4-(Dimethylamino)phenyl]-2-({4-hydroxy-5,7-dimethylpyrido[2,3-D]pyrimidin-2-YL}sulfanyl)acetamide](/img/structure/B2834973.png)
![Methyl 2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate](/img/structure/B2834975.png)

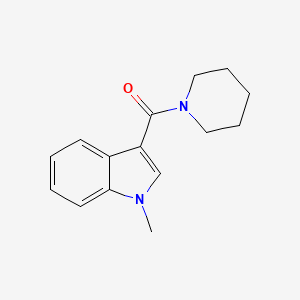
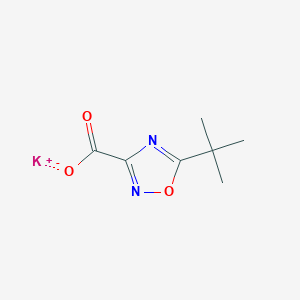
![3-Tert-butyl-6-[(1-methylsulfonylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2834982.png)


![(E)-4-[Methyl(prop-2-ynyl)amino]but-2-enoic acid](/img/structure/B2834986.png)
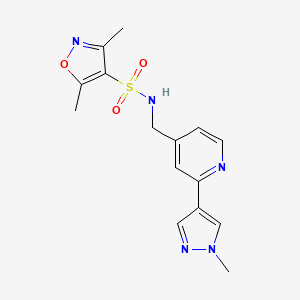
![[1,3]Dioxolo[4,5-G]quinazoline-6,8-diol](/img/structure/B2834988.png)